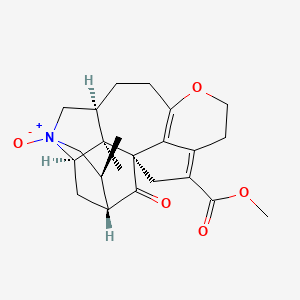

Paxiphylline E

Description

Properties

IUPAC Name |

methyl 2,6-dimethyl-8-oxido-21-oxo-14-oxa-8-azoniahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-12-10-24(27)11-13-4-5-17-19-14(6-7-29-17)16(21(26)28-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPSOIUFKKLGIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Paxiphylline E: A Technical Guide to its Natural Source, Isolation, and Biological Activity

A Note on Nomenclature: Scientific literature predominantly refers to the indole-diterpene mycotoxin produced by Penicillium paxilli as Paxilline (B40905) . The term "Paxiphylline E" does not yield significant results in established scientific databases. This guide will, therefore, focus on Paxilline, with the assumption that "this compound" may be a rare, specific derivative or a variation in nomenclature. The methodologies and data presented are foundational to the study of paxilline-type compounds.

Executive Summary

Paxilline is a potent tremorgenic mycotoxin that has garnered significant scientific interest due to its specific and potent inhibition of large-conductance calcium-activated potassium (BK) channels. This property makes it an invaluable pharmacological tool for investigating the physiological roles of these channels and a potential lead compound in drug development. This technical guide provides a comprehensive overview of the natural source of paxilline, detailed protocols for its isolation and purification, and an in-depth look at its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Natural Source and Biosynthesis

The primary and most well-characterized natural source of paxilline is the filamentous fungus Penicillium paxilli.[1] First isolated in 1975, this saprophytic fungus can be readily cultured in a laboratory setting, making it a suitable organism for the production and study of paxilline and other indole-diterpenes. While P. paxilli is the principal producer, paxilline has also been identified in other fungal species, including those from the genera Aspergillus, Claviceps, and Emericella.

The biosynthesis of paxilline is a complex process orchestrated by a cluster of genes within the fungal genome. The pathway begins with precursors from primary metabolism: geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway and an indole (B1671886) moiety derived from tryptophan biosynthesis. A series of enzymatic reactions, including prenylation, epoxidation, cyclization, and oxidation, lead to the formation of the final hexacyclic structure of paxilline. The biosynthesis is understood to proceed through several key intermediates, including paspaline (B1678556) and 13-desoxypaxilline.[2]

Isolation and Purification of Paxilline

The isolation of paxilline from Penicillium paxilli cultures involves fermentation, extraction, and chromatographic purification. The following sections detail the experimental protocols for each of these stages.

Fermentation of Penicillium paxilli

A submerged fermentation process is employed for the production of paxilline. The following protocol is a synthesis of methodologies described in the scientific literature.

Experimental Protocol: Submerged Fermentation

-

Organism: Penicillium paxilli (e.g., ATCC 26601).

-

Media: A suitable liquid medium is Czapek Dox broth supplemented with 5 g/L yeast extract (CDYE). The composition per liter is:

-

Sucrose: 30 g

-

NaNO₃: 3 g

-

K₂HPO₄: 1 g

-

MgSO₄·7H₂O: 0.5 g

-

KCl: 0.5 g

-

FeSO₄·7H₂O: 0.01 g

-

Yeast Extract: 5 g

-

Adjust pH to 7.3.

-

-

Inoculum Development:

-

Grow cultures on potato dextrose agar (B569324) (PDA) plates for 7 days at 27°C.

-

Prepare a spore suspension by washing the surface of the agar with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

-

Use this spore suspension to inoculate the liquid fermentation medium.

-

-

Fermentation Conditions:

-

Conduct the fermentation in a stirred-tank fermenter at 27°C with aeration and agitation.

-

Maintain the culture for 6-7 days. Paxilline biosynthesis typically commences after the exhaustion of glucose from the medium.[3]

-

-

Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration. The paxilline is primarily located within the mycelia.

Extraction of Paxilline

The intracellular paxilline is extracted from the fungal mycelia using organic solvents.

Experimental Protocol: Solvent Extraction

-

Mycelia Preparation: Freeze-dry the harvested mycelia to remove water.

-

Extraction:

-

Grind the dried mycelia to a fine powder.

-

Extract the powdered mycelia with a suitable organic solvent such as chloroform (B151607) or ethyl acetate. This can be done by soaking the mycelia in the solvent and stirring for several hours, followed by filtration. Repeat the extraction process multiple times to ensure complete recovery.

-

-

Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

The crude extract is subjected to one or more chromatographic steps to isolate pure paxilline.

Experimental Protocol: Column and Preparative HPLC

-

Column Chromatography (Initial Purification):

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane (B92381) and ethyl acetate. For example, start with 100% hexane and gradually increase the concentration of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the presence of paxilline using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:acetone, 93:7) and visualization under UV light.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: A preparative reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol. The exact gradient profile should be optimized based on analytical HPLC analysis of the partially purified fractions.

-

Detection: UV detection at a wavelength where paxilline has a strong absorbance (e.g., 230 nm and 280 nm).

-

Fraction Collection: Collect the peak corresponding to paxilline.

-

Final Step: Evaporate the solvent from the collected fraction to obtain pure paxilline. Confirm the purity using analytical HPLC.

-

Diagram of the Isolation and Purification Workflow for Paxilline

Caption: A generalized workflow for the isolation and purification of paxilline.

Quantitative Data

The following tables summarize the key quantitative data related to the production, physicochemical properties, and biological activity of paxilline.

Table 1: Fermentation Yield of Paxilline

| Parameter | Value | Reference |

| Organism | Penicillium paxilli | [3] |

| Fermentation Type | Submerged | [3] |

| Duration | 6 days | [3] |

| Yield | 1.5% (w/w) in freeze-dried cells | [3] |

Table 2: Physicochemical and Spectroscopic Data of Paxilline

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₃NO₄ | |

| Molecular Weight | 435.56 g/mol | |

| Appearance | White to faintly yellow powder | |

| Melting Point | 252 °C | |

| ¹³C NMR (CDCl₃, δ in ppm) | ||

| C-2 | 83.16 | |

| C-3 | 199.50 | |

| C-4a | 119.16 | |

| C-4b | 76.78 | |

| C-5 | 42.69 | |

| C-6 | 23.95 | |

| C-6a | 43.04 | |

| C-7 | 27.16 | |

| C-8 | 72.79 | |

| C-9 | 72.38 | |

| C-10 | 16.91 | |

| C-11 | 16.20 | |

| C-12a | 47.96 | |

| C-12b | 37.45 | |

| C-12c | 37.45 | |

| C-13 | 40.23 | |

| C-14 | 20.91 | |

| C-14a | 49.38 | |

| Indole C-2 | 124.94 | |

| Indole C-3 | 116.68 | |

| Indole C-3a | 120.02 | |

| Indole C-4 | 139.92 | |

| Indole C-7a | 152.15 |

Table 3: Biological Activity of Paxilline

| Target | Activity | Value | Reference |

| BK Channels | Inhibition (IC₅₀) | ~10 nM (closed state) | |

| BK Channels | Inhibition (IC₅₀) | ~10 µM (open state) | |

| SERCA | Inhibition (IC₅₀) | 5 - 50 µM | [4] |

Mechanism of Action: BK Channel Inhibition

Paxilline is a potent and specific inhibitor of the large-conductance calcium- and voltage-activated potassium (BK) channels. Its mechanism of action is state-dependent, meaning its inhibitory potency is highly dependent on the conformational state of the channel.

Paxilline preferentially binds to the closed conformation of the BK channel. This binding stabilizes the closed state and reduces the probability of the channel opening. This allosteric modulation effectively decreases the closed-to-open equilibrium constant, rather than physically blocking the pore when the channel is open. Consequently, the inhibitory effect of paxilline is inversely proportional to the channel's open probability. Conditions that favor the open state, such as high intracellular calcium concentrations and membrane depolarization, significantly reduce the inhibitory effect of paxilline. It is understood that a single molecule of paxilline is sufficient to inhibit the channel, and its affinity for the closed state is over 500-fold greater than for the open state.

Diagram of the Signaling Pathway of Paxilline-mediated BK Channel Inhibition

Caption: Paxilline's mechanism of action on BK channels.

Conclusion

Paxilline, a secondary metabolite from Penicillium paxilli, remains a critical tool for researchers in pharmacology and neuroscience. Its specific mechanism of action as a state-dependent BK channel inhibitor provides a unique way to probe the function of these important ion channels. The protocols and data presented in this guide offer a comprehensive resource for the isolation, characterization, and application of paxilline in a research setting. Further investigation into paxilline and its analogs may lead to the development of novel therapeutic agents targeting ion channels.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. Defining paxilline biosynthesis in Penicillium paxilli: functional characterization of two cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and History of Daphnilongeranine A N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranine A N-oxide, also known as Paxiphylline E, is a naturally occurring Daphniphyllum alkaloid. This document provides a comprehensive overview of its discovery, the history of its isolation, and the methods used for its structure elucidation. While information on its specific biological activity is limited in publicly available literature, the broader context of Daphniphyllum alkaloids suggests potential areas for future investigation. This guide consolidates the available scientific information, presenting it in a structured format with detailed experimental insights where possible, to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The Daphniphyllum alkaloids are a diverse and structurally complex family of over 350 compounds isolated from plants of the genus Daphniphyllum.[1] These alkaloids have garnered significant attention from the scientific community due to their intricate polycyclic skeletons and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] The first Daphniphyllum alkaloid, daphnimacrine, was isolated in 1909 from D. macropodum.[3] Daphnilongeranine A N-oxide is a more recent addition to this extensive family of natural products.

Discovery and Natural Sources

Daphnilongeranine A N-oxide, systematically named this compound, was first isolated from the twigs and leaves of Daphniphyllum paxianum.[2] Subsequent studies have also reported its presence in the stem bark of Daphniphyllum macropodum and the leaves of Daphniphyllum subverticillatum.[4]

The discovery of Daphnilongeranine A N-oxide is linked to the earlier isolation of its parent amine, Daphnilongeranine A. Daphnilongeranine A was first isolated from the leaves and stems of Daphniphyllum longeracemosum. The existence of the N-oxide as a distinct natural product highlights the metabolic pathways within Daphniphyllum species that can modify the core alkaloid structures.

Timeline of Discovery

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data for Daphnilongeranine A N-oxide (this compound) are crucial for its identification and characterization. The following table summarizes the available information.

| Property | Value | Reference |

| Systematic Name | This compound | |

| Synonym | Daphnilongeranine A N-oxide | |

| CAS Number | 1092555-03-7 | N/A |

| Molecular Formula | C₂₃H₂₉NO₅ | N/A |

| Molecular Weight | 399.48 g/mol | N/A |

| Appearance | Not reported | N/A |

| Optical Rotation | Not reported | N/A |

| ¹H NMR | Data not available in searched literature | N/A |

| ¹³C NMR | Data not available in searched literature | N/A |

| Mass Spectrometry | Data not available in searched literature | N/A |

Experimental Protocols

Isolation of Daphnilongeranine A N-oxide (this compound) from Daphniphyllum paxianum

While the full, detailed experimental protocol from the primary literature is not available in the searched resources, a general workflow for the isolation of Daphniphyllum alkaloids can be inferred. The process typically involves extraction of the plant material followed by a series of chromatographic separations.

Note: This is a generalized protocol. Specific details such as the solvents used, column packing materials, and elution gradients would be found in the primary research article.

Structure Elucidation

The structure of Daphnilongeranine A N-oxide was determined through a combination of spectroscopic techniques. The primary methods employed were:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the overall carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule.

The elucidation process would have followed a logical progression from determining the molecular formula to piecing together the complex polycyclic structure based on NMR correlations.

Biological Activity

Currently, there is a lack of specific biological activity data for Daphnilongeranine A N-oxide (this compound) in the available scientific literature. A study that evaluated the cytotoxic activity of Paxiphylline A and B against acute myelogenous leukemia (HL-60) and human lung cancer (A549) cell lines found no significant activity.

However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological effects, including:

-

Cytotoxicity: Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.

-

Antioxidant activity

-

Vasorelaxant effects

The N-oxide moiety can significantly alter the pharmacological properties of a molecule, potentially affecting its solubility, membrane permeability, and metabolic stability. In some cases, N-oxides can act as prodrugs, being reduced in vivo to the corresponding tertiary amine. Further research is warranted to investigate the potential biological activities of Daphnilongeranine A N-oxide.

Conclusion

Daphnilongeranine A N-oxide, or this compound, is a structurally interesting member of the Daphniphyllum alkaloid family. Its discovery as a natural product, distinct from its parent amine, provides insights into the biosynthetic capabilities of Daphniphyllum species. While its structure has been elucidated through modern spectroscopic methods, a significant gap exists in the understanding of its biological activity. This technical guide serves as a foundational resource for researchers, highlighting the current state of knowledge and pointing towards the need for further pharmacological evaluation of this unique natural product. The detailed experimental protocols for its isolation and complete spectroscopic data would be invaluable for future studies and can likely be found in the primary literature cited herein.

References

Unraveling the Formation of Paxiphylline E: A Proposed Biosynthetic Pathway and Technical Guide for Its Elucidation in Daphniphyllum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products, renowned for their intricate polycyclic architectures and significant biological activities. Among these, Paxiphylline E, a daphnicyclidin-type alkaloid isolated from Daphniphyllum paxianum, has garnered interest due to its unique N-oxide feature. Despite the successful total synthesis of many Daphniphyllum alkaloids, their biosynthesis in planta remains largely enigmatic. This technical guide presents a putative biosynthetic pathway for this compound, drawing upon established precursors in terpenoid biosynthesis, biomimetic synthesis studies, and known enzymatic transformations. Furthermore, this document outlines a comprehensive experimental strategy to elucidate and validate this proposed pathway, providing researchers with the necessary protocols and a logical workflow for investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the mevalonate (B85504) pathway, leading to the C30 precursor, squalene (B77637). Through a series of complex cyclizations and rearrangements, a common precursor, proto-daphniphylline, is likely formed. From this central intermediate, the pathway is proposed to diverge to the various structural classes of Daphniphyllum alkaloids. This compound, being a daphnicyclidin-type alkaloid, is likely derived from a calyciphylline A-type precursor.

The proposed pathway can be conceptualized in the following stages:

-

Core Skeleton Formation: Squalene undergoes oxidative cyclization to form a proto-daphniphylline intermediate.

-

Rearrangement to Calyciphylline A-type Skeleton: The proto-daphniphylline skeleton undergoes rearrangements to form a calyciphylline A-type precursor.

-

Conversion to Daphnicyclidin-type Skeleton: The calyciphylline A-type precursor is converted to a daphnicyclidin-type intermediate, the immediate tertiary amine precursor to this compound.

-

Final N-oxidation: The tertiary amine is oxidized to form the N-oxide, this compound.

Caption: Proposed biosynthetic pathway of this compound from squalene.

Quantitative Data Summary (Hypothetical)

At present, there is no published quantitative data on the biosynthesis of this compound. The following tables are presented as a template for organizing future experimental findings.

Table 1: Hypothetical Enzyme Kinetics for Key Biosynthetic Steps

| Enzyme | Substrate | Product | Apparent K_m (µM) | Apparent V_max (pmol/mg protein/s) |

| Squalene Cyclase | Squalene | Proto-daphniphylline | 10 - 50 | 100 - 500 |

| Rearrangement Enzyme 1 | Proto-daphniphylline | Calyciphylline A-type Precursor | 20 - 100 | 50 - 200 |

| Rearrangement Enzyme 2 | Calyciphylline A-type Precursor | Daphnicyclidin Precursor | 15 - 75 | 30 - 150 |

| N-oxygenase | Daphnicyclidin Precursor | This compound | 5 - 40 | 200 - 800 |

Table 2: Hypothetical Precursor Incorporation Rates in D. paxianum Cell Cultures

| Labeled Precursor | Incubation Time (h) | Incorporation Rate (%) into this compound |

| [¹³C]-Mevalonate | 24 | 0.5 - 2.0 |

| [¹³C]-Squalene | 24 | 1.0 - 5.0 |

| [¹³C]-Proto-daphniphylline | 12 | 5.0 - 15.0 |

| [¹³C]-Daphnicyclidin Precursor | 6 | 20.0 - 50.0 |

Experimental Protocols for Pathway Elucidation

The following protocols outline a comprehensive approach to identify the genes and enzymes involved in the biosynthesis of this compound and to validate the proposed pathway.

Transcriptome Analysis of Daphniphyllum paxianum

Objective: To identify candidate genes encoding biosynthetic enzymes by comparing the transcriptomes of high and low this compound-producing tissues.

Methodology:

-

Plant Material: Collect young leaves, mature leaves, stems, and roots from D. paxianum.

-

Metabolite Profiling: Quantify this compound levels in each tissue type using LC-MS to identify high- and low-producing tissues.

-

RNA Sequencing: Extract total RNA from the identified tissues and perform deep RNA sequencing (RNA-Seq) on an Illumina platform.

-

De Novo Transcriptome Assembly: Assemble the transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Differential Expression and Co-expression Analysis: Identify differentially expressed genes between high- and low-producing tissues. Perform co-expression analysis to find genes with expression patterns similar to known alkaloid biosynthesis genes (e.g., squalene synthase).

-

Candidate Gene Selection: Prioritize candidate genes encoding enzyme families known to be involved in terpenoid and alkaloid biosynthesis, such as cytochrome P450 monooxygenases (CYPs), flavin-containing monooxygenases (FMOs), cyclases, and methyltransferases.

Caption: Workflow for identifying candidate biosynthetic genes.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). Express the recombinant proteins in a suitable host system.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

Synthesize or procure the putative substrates (e.g., proto-daphniphylline, calyciphylline A-type precursor, daphnicyclidin precursor).

-

Incubate the purified enzyme with the substrate and necessary cofactors (e.g., NADPH for P450s and FMOs).

-

Analyze the reaction products by LC-MS and NMR to identify the enzymatic conversion.

-

-

Kinetic Analysis: Determine the kinetic parameters (K_m and V_max) for enzymes that show activity using varying substrate concentrations.

In Vivo Pathway Reconstruction

Objective: To validate the function of biosynthetic enzymes in a living system.

Methodology:

-

Transient Expression in Nicotiana benthamiana:

-

Clone candidate genes into plant expression vectors.

-

Infiltrate N. benthamiana leaves with Agrobacterium tumefaciens carrying the expression constructs.

-

Co-express multiple genes to reconstitute segments of the pathway.

-

Feed putative precursors to the infiltrated leaves.

-

Analyze the metabolome of the infiltrated leaf tissue by LC-MS to detect the production of new alkaloids.

-

In-Depth Technical Guide: Paxiphylline E (CAS No. 1092555-03-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paxiphylline E, with the Chemical Abstracts Service (CAS) number 1092555-03-7, is a naturally occurring Daphniphyllum alkaloid. Also known as Daphnilongeranine A N-oxide, this complex heterocyclic compound has been isolated from plant species of the Daphniphyllum genus. The intricate polycyclic structure and the presence of a tertiary amine N-oxide functional group suggest potential for unique biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, isolation, and structural elucidation. While specific biological activity data for this compound remains limited in publicly accessible literature, this guide also explores the broader context of Daphniphyllum alkaloids and the potential implications of the N-oxide moiety to inform future research and drug development efforts.

Chemical and Physical Properties

This compound is characterized by a complex molecular architecture typical of Daphniphyllum alkaloids. The presence of the N-oxide group significantly influences its chemical and physical properties, such as polarity and solubility, compared to its non-oxidized counterpart.

| Property | Value | Source |

| CAS Number | 1092555-03-7 | N/A |

| Molecular Formula | C₂₃H₂₉NO₅ | N/A |

| Molecular Weight | 399.48 g/mol | N/A |

| Synonyms | Daphnilongeranine A N-oxide | N/A |

| Appearance | Amorphous powder | N/A |

| Optical Rotation | [α]D²⁰ +85.7 (c 0.14, CHCl₃) | N/A |

Isolation and Structure Elucidation

This compound was first reported as one of three new alkaloids isolated from the twigs and leaves of Daphniphyllum paxianum in a 2008 publication by Zhang and colleagues. The isolation and structural characterization of this compound involved a series of meticulous chromatographic and spectroscopic techniques.

Experimental Protocol: Isolation of this compound

The following protocol is a generalized representation based on typical methods for isolating Daphniphyllum alkaloids. The specific details are derived from the initial report of this compound's discovery.

dot

Structure Elucidation

The molecular formula of this compound was determined as C₂₃H₂₉NO₅ by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure was subsequently elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectroscopy. The relative configuration was established through analysis of Nuclear Overhauser Effect (NOE) correlations in a ROESY experiment. The key NMR data supporting the structure of this compound are summarized below.

| ¹³C NMR (100 MHz, CDCl₃) δ in ppm | ¹H NMR (400 MHz, CDCl₃) δ in ppm (J in Hz) |

| 210.1 (C-1) | - |

| 171.2 (C-11) | - |

| 167.5 (C-23) | - |

| 118.2 (C-10) | - |

| 88.2 (C-8) | 5.25 (d, J = 4.8) |

| 79.8 (C-4) | 4.88 (br. s) |

| 68.9 (C-21) | 4.21 (d, J = 12.4), 3.98 (d, J = 12.4) |

| ... | ... |

(Note: The table is a partial representation of the full NMR data.)

Biological Activity and Potential Signaling Pathways

As of the latest available information, there are no specific published studies detailing the biological activity or mechanism of action of this compound. However, the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological effects, including cytotoxic, antioxidant, and vasorelaxant activities.

The presence of the N-oxide functional group in this compound is of particular interest. In medicinal chemistry, the N-oxide moiety can serve as a prodrug, which may be reduced in vivo to the corresponding tertiary amine. This bioreduction is often more efficient under hypoxic conditions, a characteristic of the microenvironment of solid tumors. This suggests a potential for this compound to act as a hypoxia-activated cytotoxic agent.

Hypothetical Signaling Pathway for N-Oxide Bioreduction

The following diagram illustrates a hypothetical pathway for the bioreductive activation of a tertiary amine N-oxide, which could be applicable to this compound.

dot

Future Directions

The unique structure of this compound warrants further investigation into its biological properties. Key areas for future research include:

-

Cytotoxicity Screening: Evaluation of the cytotoxic effects of this compound against a panel of cancer cell lines under both normoxic and hypoxic conditions to test the hypothesis of its role as a bioreductive prodrug.

-

Mechanism of Action Studies: If cytotoxic activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

In Vivo Efficacy: Assessment of the anti-tumor efficacy of this compound in preclinical animal models.

-

Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Conclusion

This compound is a structurally interesting natural product from the Daphniphyllum family of alkaloids. While its biological activity remains to be fully explored, its N-oxide functionality presents a compelling rationale for investigating its potential as a hypoxia-activated anticancer agent. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data available provide a solid foundation for researchers to synthesize or re-isolate this compound for further biological evaluation. The insights from the broader class of Daphniphyllum alkaloids, coupled with the known roles of N-oxides in drug design, position this compound as a promising candidate for future drug discovery and development programs.

A Technical Guide to the Stability and Degradation of Paxiphylline E: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific stability and degradation data for Paxiphylline E is not publicly available. This guide, therefore, provides a comprehensive, in-depth technical overview of the established principles and methodologies that would be applied to study the stability and degradation of a compound such as this compound. The experimental protocols, data, and pathways presented are illustrative examples based on best practices in the pharmaceutical industry and regulatory guidelines.

Introduction: The Critical Role of Stability and Degradation Studies

The chemical stability of a pharmaceutical molecule is a critical attribute that profoundly impacts the safety, efficacy, and shelf-life of a drug product.[1][2] Stability studies are mandatory for regulatory approval and provide essential information for selecting appropriate formulations, packaging, and storage conditions.[1][3] Forced degradation, or stress testing, is a crucial component of these studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[2] This guide outlines a systematic approach to investigating the stability and degradation of a compound like this compound, in line with International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies: Unveiling Intrinsic Stability

Forced degradation studies are designed to accelerate the degradation of a drug substance to generate a sample containing the parent drug and its potential degradation products.[2][4] This process is fundamental for developing and validating stability-indicating analytical methods.[2][5] A typical forced degradation study for a compound like this compound would involve exposure to a range of stress conditions.

Experimental Protocols for Stress Conditions

The following protocols are examples of standard methodologies used in forced degradation studies. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Table 1: Illustrative Experimental Protocols for Forced Degradation of this compound

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 1N HCl. Reflux the solution at 60°C for a specified period (e.g., 30 minutes to a few hours). Neutralize the solution before analysis. | To investigate degradation in an acidic environment, mimicking potential conditions in the stomach or during certain formulation processes. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 1N NaOH. Reflux the solution at 60°C for a specified period. Neutralize the solution before analysis. | To assess lability to basic conditions, which can be encountered in the intestinal tract or in alkaline formulations. |

| Oxidative Degradation | Treat a solution of this compound with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or elevated temperature (e.g., 80°C) for a defined time (e.g., 24 hours).[6][7] | To evaluate susceptibility to oxidation, a common degradation pathway for many organic molecules when exposed to air or peroxides. |

| Thermal Degradation | Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 105°C) for a set duration (e.g., 6 hours). | To determine the impact of high temperatures that might be encountered during manufacturing (e.g., drying) or storage. |

| Photolytic Degradation | Expose a solution or solid sample of this compound to a combination of visible and UV light in a photostability chamber. The exposure should follow ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1] | To assess the impact of light exposure on the drug substance, which is critical for packaging and storage decisions. |

General Workflow for Forced Degradation

The process follows a logical sequence from stress application to analysis and characterization.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.

Illustrative HPLC Method Parameters

The development of a robust RP-HPLC method is essential. The following table provides an example of chromatographic conditions that could be a starting point for the analysis of this compound and its degradation products.

Table 2: Example of a Stability-Indicating RP-HPLC Method for this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM KH₂PO₄, pH 6) and an organic solvent (e.g., Methanol or Acetonitrile).[8] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by the UV absorbance maximum of this compound (e.g., 273 nm).[8] |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can separate the main peak (this compound) from all degradation product peaks.[9]

Presentation of Stability and Degradation Data

Clear and concise presentation of data is crucial for interpretation and comparison. Quantitative results from forced degradation studies are typically summarized in a table.

Summary of Forced Degradation Results

The table below illustrates how the degradation data for this compound would be presented. It quantifies the extent of degradation and the complexity of the degradation profile under each stress condition.

Table 3: Illustrative Summary of Forced Degradation Results for this compound

| Stress Condition (Example Parameters) | % Assay of this compound | % Degradation | Number of Major Degradation Products |

| Control (Unstressed) | 99.8 | 0.2 | 0 |

| Acid (1N HCl, 60°C, 2h) | 88.5 | 11.5 | 2 |

| Base (1N NaOH, 60°C, 30 min) | 91.2 | 8.8 | 1 |

| Oxidative (3% H₂O₂, RT, 24h) | 41.6 | 58.4 | 4 |

| Thermal (105°C, 6h) | 46.1 | 53.9 | 3 |

| Photolytic (ICH Q1B) | 95.3 | 4.7 | 2 |

Note: Data is hypothetical and for illustrative purposes only. The significant degradation under oxidative and thermal conditions in this example would indicate a particular lability of the molecule to these stresses.[8]

Elucidation of Degradation Pathways

Identifying the structure of major degradation products is a key objective. This is typically achieved using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By comparing the mass spectra of the degradation products with the parent drug, a degradation pathway can be proposed.

Hypothetical Degradation Pathway of this compound

This diagram illustrates a potential degradation pathway for a hypothetical molecule, this compound, under oxidative and hydrolytic stress.

Conclusion

A thorough investigation of the stability and degradation of this compound is a multifactorial process that is indispensable for successful drug development. It requires a systematic application of stress conditions, the development of a specific and validated stability-indicating analytical method, and the characterization of degradation products to elucidate potential degradation pathways. While specific data on this compound remains to be published, the methodologies and frameworks outlined in this guide provide a robust blueprint for conducting such an investigation, ensuring the final drug product's quality, safety, and efficacy.

References

- 1. scispace.com [scispace.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacologic stress echocardiography. Dobutamine and arbutamine stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 8. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline E belongs to the extensive family of indole-diterpenoid alkaloids, a class of secondary metabolites produced by various fungi, particularly of the Penicillium and Aspergillus genera. These compounds are characterized by a common core structure derived from indole-3-glycerol phosphate (B84403) and a geranylgeranyl diphosphate-derived cyclic diterpenoid skeleton. The structural diversity within this family, arising from various substitutions and stereochemical arrangements, leads to a wide range of biological activities. While specific data on this compound is limited in publicly available literature, this guide provides a comprehensive overview of the core characteristics, biological activities, and mechanisms of action of the broader paxilline-related alkaloid group, with a focus on providing actionable data and experimental protocols for researchers in drug discovery and development.

Core Chemical Structures

The foundational structure of paxiphylline-related alkaloids is a complex polycyclic system. Key members of this family, for which more extensive biological data are available, include paxilline (B40905), paspaline, penitrem A, and janthitrems. The structural variations among these analogs, such as the presence and position of hydroxyl, acetyl, and prenyl groups, significantly influence their biological activity.

Biological Activity and Mechanism of Action

The most well-documented biological activity of paxilline and its congeners is the potent and specific inhibition of the large-conductance calcium-activated potassium (BK) channels.[1][2] This inhibition is a key mechanism underlying their tremorgenic effects.[1] The IC50 for paxilline's inhibition of BK channels is highly dependent on the channel's open probability, ranging from approximately 10 nM when the channels are predominantly closed to nearly 10 µM as they approach maximal open probability.[1][3] The binding site for paxilline is located on the intracellular side of the BK channel's α-subunit, near the central cavity.[4]

Quantitative Data on Biological Activity

The following table summarizes the reported cytotoxic activities of various indole-diterpenoid alkaloids related to this compound against a panel of human cancer cell lines. It is important to note that these values are for structurally similar compounds and may not directly reflect the activity of this compound.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Penitrem A | MDA-MB-231 | Human Breast Cancer | - | [5] |

| Verrucosidin Derivative 35 | HeLa | Human Cervical Cancer | 1.91 | [5] |

| Verrucosidin Derivative 35 | MDA-MB-231 | Human Breast Cancer | ~2.5 | [5] |

| Verrucosidin Derivative 35 | MCF-7 | Human Breast Cancer | ~3.0 | [5] |

| Verrucosidin Derivative 35 | MGC-803 | Human Gastric Cancer | 3.91 | [5] |

| Verrucosidin Derivative 35 | A-549 | Human Lung Cancer | ~2.0 | [5] |

| Verrucosidin Derivative 31 | MGC-803 | Human Gastric Cancer | 0.96 | [5] |

| Verrucosidin Derivative 33 | MGC-803 | Human Gastric Cancer | 1.14 | [5] |

| Peniquinone A | MCF-7 | Human Breast Cancer | 9.01 | [5] |

| Peniquinone A | U87 | Human Glioblastoma | ~12.0 | [5] |

| Peniquinone A | PC-3 | Human Prostate Cancer | 14.59 | [5] |

| Peniquinone B | MCF-7 | Human Breast Cancer | 13.45 | [5] |

| Peniquinone B | U87 | Human Glioblastoma | ~20.0 | [5] |

| Peniquinone B | PC-3 | Human Prostate Cancer | 25.32 | [5] |

| Dehydrocurvularin | HCT 116 | Human Colon Cancer | ~10.0 | [5] |

| Dehydrocurvularin | 786-O | Human Kidney Cancer | ~14.0 | [5] |

| Dehydrocurvularin | 5673 | Human Bladder Cancer | 3.5 | [5] |

| Dehydrocurvularin | HeLa | Human Cervical Cancer | 14.9 | [5] |

| Polyphyllin I | A549 | Human Lung Cancer | 1.0 - 4.5 | [6] |

| Polyphyllin I | HT-29 | Human Colon Cancer | 1.0 - 4.5 | [6] |

Signaling Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9][10] While direct evidence for this compound's effect on this pathway is lacking, studies on other natural products suggest that modulation of PI3K/Akt is a common mechanism for cytotoxic compounds.

Caption: Proposed mechanism of this compound targeting the PI3K/Akt signaling pathway.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of indole-diterpenoid alkaloids on adherent cancer cell lines.

Materials:

-

96-well flat-bottom microplates

-

Test compound (e.g., this compound analog) dissolved in DMSO (stock solution)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.[11]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated using a dose-response curve fitting software.

Caption: Experimental workflow for the MTT cytotoxicity assay.

BK Channel Activity Assessment using Patch-Clamp Electrophysiology

This protocol describes the use of the inside-out patch-clamp technique to study the effect of paxilline-related compounds on BK channels.

Materials:

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

Cell line expressing BK channels (e.g., HEK293 cells)

-

External (bath) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2 (pH 7.4)

-

Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA (pH 7.4)

-

Test compound (e.g., paxilline) dissolved in DMSO

Procedure:

-

Cell Preparation: Culture cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.

-

Giga-seal Formation: Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Inside-Out Patch Excision: Excise the patch of membrane into the bath solution, exposing the intracellular face of the channel to the bath.

-

Data Recording: Apply voltage steps to the patch and record single-channel currents in the absence of the compound to establish a baseline.

-

Compound Application: Perfuse the bath with a solution containing the test compound at the desired concentration.

-

Data Analysis: Analyze the effect of the compound on channel activity (e.g., open probability, single-channel conductance).

References

- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The comparison analysis of polyphyllin I and its analogues induced apoptosis of colon and lung cancer cells via mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease [frontiersin.org]

- 9. PI3K signalling in chronic obstructive pulmonary disease and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. merckmillipore.com [merckmillipore.com]

Review of Daphniphyllum alkaloids

An In-depth Technical Guide to Daphniphyllum Alkaloids: Chemistry, Biosynthesis, and Pharmacological Properties

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from evergreen plants of the genus Daphniphyllum.[1][2] With over 350 members identified since their discovery in 1909, these alkaloids are renowned for their complex, polycyclic, and often caged architectures, which have captivated the interest of synthetic chemists.[1][3] Many of these compounds exhibit a wide range of promising biological activities, including cytotoxic, anti-inflammatory, neuroprotective, and anti-HIV effects, making them attractive targets for drug discovery and development.[1][4][5][6] This guide provides a comprehensive overview of the chemistry, biosynthesis, and pharmacology of Daphniphyllum alkaloids, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways and workflows.

Structural Diversity

The structural complexity of Daphniphyllum alkaloids is a defining feature of this natural product family. They are classified into numerous subtypes based on their carbon skeletons, which are often intricate fused ring systems.[4][7] Major classes include daphniphylline, secodaphniphylline, yuzurimine, daphnilactone A, daphnilactone B, and calyciphylline types.[8][9] The continuous discovery of new alkaloids from various Daphniphyllum species has led to the identification of unprecedented molecular frameworks, such as the 6/6/6/7/5/6 hexacyclic system in dcalycinumine A and the unique 5/8/7/5/5 ring system in calycindaphine A.[1]

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the cyclization of squalene (B77637), a C30 triterpene.[10][11] A widely accepted hypothesis, pioneered by Heathcock and coworkers, suggests an elegant biomimetic pathway.[12][13] The proposed pathway initiates with the oxidation of squalene to squalene dialdehyde. This is followed by a condensation reaction with a nitrogen source, such as an amino acid, and a series of cyclizations, including aza-ene and Diels-Alder-type reactions, to construct the characteristic polycyclic core.[10][13] The first pentacyclic intermediate formed is often referred to as proto-daphniphylline, which is considered the putative precursor to the entire family of alkaloids.[13][14]

Total Synthesis

The formidable structures of Daphniphyllum alkaloids have made them compelling targets for total synthesis.[15][16] Synthetic chemists have developed numerous elegant strategies, including biomimetic approaches that mimic the proposed biosynthetic pathways.[14][17] Key synthetic challenges include the construction of the dense polycyclic systems and the stereocontrolled formation of multiple quaternary carbon centers.[10][15] Successful syntheses have often featured powerful chemical transformations such as intramolecular Diels-Alder reactions, [5+2] cycloadditions, and radical cyclization cascades to assemble the complex core structures.[1][18]

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate in the production of calyciphylline A-type alkaloids, highlighting the use of a [5+2] cycloaddition.[1]

Pharmacological Activities

Daphniphyllum alkaloids have demonstrated a broad spectrum of biological activities, which are summarized below.

Cytotoxic Activity

A significant number of Daphniphyllum alkaloids exhibit cytotoxicity against various human cancer cell lines.[1][2] This has positioned them as potential leads for the development of novel anticancer agents. The cytotoxic activities of several representative alkaloids are presented in Table 1.

Table 1. Cytotoxic Activities of Selected Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| Daphnezomine W | HeLa | 16.0 µg/mL | [19][20] |

| Daphnioldhanol A | HeLa | 31.9 | [1][2] |

| Unnamed Alkaloid (6) | HeLa | ~3.89 | [1] |

| Total Alkaloid Extract | LD50 (Mice) | 812 mg/kg | [21] |

Anti-inflammatory Activity

Several Daphniphyllum alkaloids and extracts from Daphniphyllum species have shown anti-inflammatory properties.[22][23] The mechanisms often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO), interleukins (e.g., IL-1, IL-6), and tumor necrosis factor-alpha (TNF-α).[24][25] The general signaling pathway for inflammation involving these mediators is depicted below.

Neuroprotective Activity

Certain alkaloids have shown potential as neuroprotective agents, which is a promising area for research into treatments for neurodegenerative diseases.[26][27] Their mechanisms of action can include antioxidant effects, inhibition of acetylcholinesterase, and modulation of neurotransmitter systems.[27][28]

Other Biological Activities

In addition to the activities mentioned above, various Daphniphyllum alkaloids have been reported to possess:

-

Anti-HIV activity : Logeracemin A has an EC50 of 4.5 ± 0.1 μM.[1]

-

Pesticidal activity against brine shrimp.[1]

Experimental Protocols

Isolation and Purification of Daphniphyllum Alkaloids

A general procedure for the isolation of alkaloids from plant material is as follows:

-

Extraction : Dried and powdered plant material (e.g., stems, leaves, roots) is extracted exhaustively with a solvent such as 95% ethanol (B145695) at room temperature.[21]

-

Acid-Base Partitioning : The crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform) to obtain the total crude alkaloids.[21]

-

Chromatography : The crude alkaloid mixture is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and/or preparative HPLC to yield the pure individual alkaloids.[1]

Structural Elucidation

The structures of new Daphniphyllum alkaloids are determined using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[2]

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.[1]

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the structure and its absolute stereochemistry.[1]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of purified alkaloids against human cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture : Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[2]

-

Treatment : Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells metabolize the yellow MTT into a purple formazan (B1609692) product.

-

Quantification : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[1][2]

Anti-inflammatory Assay (Measurement of NO Production)

The anti-inflammatory effect can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Stimulation : RAW 264.7 macrophages are seeded in 96-well plates. The cells are then pre-treated with various concentrations of the test alkaloids for 1-2 hours before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[24]

-

Nitrite (B80452) Measurement : NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure : An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification : After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. A decrease in nitrite levels in treated cells compared to LPS-only stimulated cells indicates inhibition of NO production.[24]

Conclusion and Future Perspectives

The Daphniphyllum alkaloids represent a fascinating and pharmacologically significant class of natural products. Their structural diversity and potent biological activities, particularly in the areas of oncology and inflammation, underscore their potential as a source of new therapeutic agents.[1][4][16] While significant progress has been made in their isolation, structural elucidation, and total synthesis, many members of this vast family remain synthetically inaccessible and biologically unexplored.[15][18] Future research will likely focus on the development of more efficient and scalable synthetic routes to enable comprehensive structure-activity relationship studies and preclinical development. Furthermore, elucidating the specific molecular targets and mechanisms of action for the most promising bioactive alkaloids will be crucial for translating these unique natural products into clinical candidates. The intricate chemistry and biology of Daphniphyllum alkaloids will undoubtedly continue to inspire and challenge researchers in the fields of natural product chemistry, medicinal chemistry, and chemical biology for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 6. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 9. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. old.iupac.org [old.iupac.org]

- 12. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Deoxycalyciphylline B, a Hepatotoxic Alkaloid from Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. Daphnicalycinones A and B, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum with anti-inflammatory activity | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. e3s-conferences.org [e3s-conferences.org]

- 28. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Paxiphylline E from Daphniphyllum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphyllum, a genus of evergreen plants, is a rich source of structurally diverse and biologically active alkaloids. Among these, Paxiphylline E, a C22 nor-daphniphyllum alkaloid, has been isolated from various species, including the twigs and leaves of Daphniphyllum paxianum, the stem bark of Daphniphyllum macropodum, and the leaves of Daphniphyllum subverticillatum. The complex polycyclic structure of this compound and other Daphniphyllum alkaloids has attracted significant interest for their potential pharmacological activities, including cytotoxic effects against cancer cell lines.[1][2][3] This document provides a detailed, generalized protocol for the extraction and isolation of this compound, based on established methods for Daphniphyllum alkaloids.

Data Presentation

| Alkaloid | Cancer Cell Line | IC50 (µM) | Source Species | Reference |

| Daphnezomine W | HeLa | 16.0 | D. angustifolium | [3] |

| Daphnioldhanol A | HeLa | 31.9 | D. angustifolium | [2] |

| Daphnicyclidin M | P-388 | 5.7 | D. macropodum | |

| Daphnicyclidin M | SGC-7901 | 22.4 | D. macropodum | |

| Daphnicyclidin N | P-388 | 6.5 | D. macropodum | |

| Daphnicyclidin N | SGC-7901 | 25.6 | D. macropodum | |

| Macropodumine C | P-388 | 10.3 | D. macropodum | |

| Daphnicyclidin A | P-388 | 13.8 | D. macropodum |

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from Daphniphyllum plant material. This protocol is a composite based on methods reported for the isolation of various Daphniphyllum alkaloids. Researchers should refer to the primary literature, specifically Zhang et al. (2008), for the most accurate and detailed methodology for this compound.

1. Plant Material Collection and Preparation:

-

Collect fresh twigs and leaves of Daphniphyllum paxianum.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) (3 x 30 L) at room temperature for 24 hours for each extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in a 2% aqueous HCl solution.

-

Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds. Discard the ethyl acetate layer.

-

Adjust the pH of the aqueous layer to 9-10 with an aqueous ammonia (B1221849) solution.

-

Extract the alkaline solution with chloroform (B151607) (or dichloromethane) to obtain the crude alkaloid fraction.

-

Concentrate the chloroform extract under reduced pressure to yield the total crude alkaloids.

4. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the crude alkaloid extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the alkaloids into several fractions based on polarity.

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using pTLC with a suitable solvent system (e.g., chloroform-acetone, 8:2) or by preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

-

Recrystallization:

-

Recrystallize the isolated this compound from a suitable solvent (e.g., methanol (B129727) or acetone) to obtain the pure compound.

-

5. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods, including:

-

Mass Spectrometry (MS) to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for detailed structural analysis.

-

Visualizations

Experimental Workflow for this compound Extraction

Caption: A generalized workflow for the extraction and purification of this compound.

Postulated Signaling Pathways Affected by Daphniphyllum Alkaloids

While the specific signaling pathways modulated by this compound have not been extensively studied, the reported cytotoxic activities of related Daphniphyllum alkaloids against various cancer cell lines suggest potential interference with key cellular processes. A network pharmacology approach could be employed to predict potential targets and pathways. Based on the known mechanisms of other cytotoxic natural products, the following pathways are plausible targets for investigation.

Caption: Postulated signaling pathways potentially affected by this compound.

References

Application Note: Quantitative Analysis of Paxiphylline E using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxiphylline E is a complex indole (B1671886) diterpene alkaloid belonging to the paxilline (B40905) class of mycotoxins produced by various fungi, including Penicillium species. Members of this family are known for their potent biological activities, including tremorgenic effects and modulation of ion channels. Accurate and sensitive quantification of this compound in various matrices is crucial for toxicological assessments, pharmacokinetic studies, and for understanding its mechanism of action in drug discovery and development. This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method Overview

The method described herein utilizes a robust LC-MS/MS approach for the quantification of this compound. The sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Key Analytical Parameters

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Chromatographic Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Sample Preparation | Protein Precipitation |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled this compound (if available), or another paxilline analog. |

Experimental Protocols

Standard and Sample Preparation

a. Stock and Working Standard Solutions:

-

Prepare a 1 mg/mL stock solution of this compound analytical standard in methanol (B129727).

-

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

-

Prepare a stock solution of the internal standard (IS) at 1 mg/mL in methanol. Dilute the IS stock solution with methanol to obtain a working solution at an appropriate concentration.

b. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (e.g., plasma, serum, cell lysate) in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 400 µL of cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

a. Liquid Chromatography (LC) Conditions (Illustrative):

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

b. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the fragmentation of similar indole diterpene alkaloids, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The product ions would be generated by collision-induced dissociation (CID).

-

Hypothetical MRM Transitions for this compound (to be optimized):

-

Precursor Ion (Q1): To be determined (based on the exact mass of this compound)

-

Product Ion (Q3): To be determined (major fragment ions)

-

Collision Energy (CE): To be optimized for each transition.

-

-

-

Source Parameters (to be optimized):

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~400°C

-

Cone Gas Flow: ~50 L/hr

-

Desolvation Gas Flow: ~800 L/hr

-

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables illustrate the type of data that should be generated during method validation. (Note: The values presented are for illustrative purposes based on similar compounds and would need to be experimentally determined for this compound).

Table 1: Calibration Curve Parameters (Illustrative)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy Data (Illustrative)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |

| High QC | 800 | < 10 | 90 - 110 | < 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect (Illustrative)

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | > 85 | 90 - 110 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway of this compound

Based on the known biological activities of the closely related compound paxilline, this compound is hypothesized to inhibit large-conductance calcium-activated potassium (BK) channels and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[1][2][3][4][5][6]

Caption: Proposed mechanism of action for this compound.

References

- 1. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of inhibition of the sarco/endoplasmic reticulum Ca2+ ATPase by paxilline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Paxilline | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Paxiphylline E

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Paxiphylline E using a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The method is designed for the determination of this compound in bulk drug substances and can be adapted for various research applications.

Introduction

This compound is a daphniphyllum alkaloid with the molecular formula C23H29NO5[1][2]. As with many complex natural products, a reliable and robust analytical method is crucial for its characterization, quantification, and quality control in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture[3][4]. This application note details a proposed RP-HPLC method for the analysis of this compound. The method is based on established principles for the analysis of similar alkaloid compounds.

Experimental Protocol

This section outlines the materials, instrumentation, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

-

Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.

-

Reagents and Solvents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

-

Preparation of Mobile Phase and Solutions

-

Mobile Phase A: HPLC grade water.

-

Mobile Phase B: HPLC grade acetonitrile.

-

Diluent: A mixture of water and acetonitrile (50:50, v/v) can be used as the diluent for preparing standard and sample solutions.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For analysis of a bulk drug substance:

-